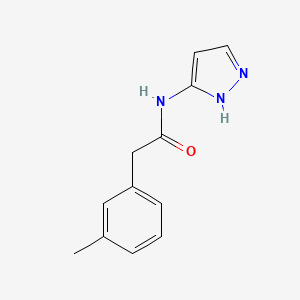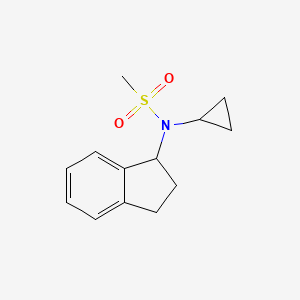![molecular formula C14H21NO2 B7565948 1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol](/img/structure/B7565948.png)
1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMMP belongs to the class of piperidine derivatives and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. By inhibiting the reuptake of serotonin, 1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol increases the levels of serotonin in the brain, which is associated with anxiolytic and antidepressant effects. Additionally, by blocking the dopamine receptors, 1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol may reduce the symptoms of psychosis.
Biochemical and Physiological Effects
1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol has been found to have various biochemical and physiological effects. In animal studies, it has been shown to increase the levels of serotonin and norepinephrine in the brain, which are associated with anxiolytic and antidepressant effects. Additionally, it has been found to decrease the levels of dopamine in the brain, which may reduce the symptoms of psychosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol in lab experiments is its specificity for serotonin and dopamine receptors, which allows for more targeted research. Additionally, 1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol has been found to have low toxicity and few side effects, making it a safer alternative to other drugs. However, one limitation is that the exact mechanism of action of 1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research on 1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol. One possible direction is to investigate its potential as a treatment for other psychiatric disorders such as bipolar disorder and obsessive-compulsive disorder. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods for 1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol may enable its widespread use in scientific research.
Synthesis Methods
The synthesis of 1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol involves the reaction of 2-methoxy-5-methylbenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to obtain 1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol.
Scientific Research Applications
1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and pharmacology. It has been found to have anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of anxiety disorders, depression, and schizophrenia.
properties
IUPAC Name |
1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-3-4-14(17-2)12(9-11)10-15-7-5-13(16)6-8-15/h3-4,9,13,16H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYVUEZOOLDIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(1-tert-butyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565866.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7565877.png)
![2-chloro-N-[2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide](/img/structure/B7565892.png)
![N-methyl-N-[1-(4-methylsulfonylphenyl)ethyl]acetamide](/img/structure/B7565919.png)

![Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate](/img/structure/B7565932.png)
![1-Benzyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]urea](/img/structure/B7565937.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B7565943.png)

![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7565956.png)

![4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7565964.png)

![1-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B7565972.png)